
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is an organic compound with the molecular formula C9H15N3O8 It is known for its unique chemical structure, which includes a trinitrobutanoate group attached to a dimethylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate typically involves the nitration of butanoic acid derivatives followed by esterification with 2,2-dimethylpropanol. The reaction conditions often require the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated esters.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialized materials and chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of these targets. The ester group may also undergo hydrolysis, releasing the active components that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylpropyl 2,2,2-trinitroethanoate
- 2,2-Dimethylpropyl 3,3,3-trinitropropanoate
- 2,2-Dimethylpropyl 5,5,5-trinitropentanoate
Uniqueness
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is unique due to its specific chain length and the position of the nitro groups
Propiedades
Número CAS |
34001-52-0 |
|---|---|
Fórmula molecular |
C9H15N3O8 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,3)6-20-7(13)4-5-9(10(14)15,11(16)17)12(18)19/h4-6H2,1-3H3 |
Clave InChI |
IEYOGMGJULXDOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

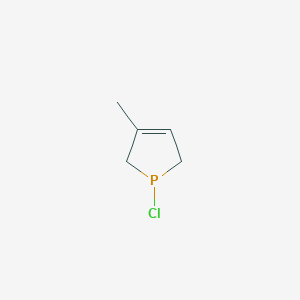

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
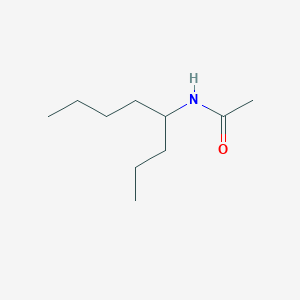
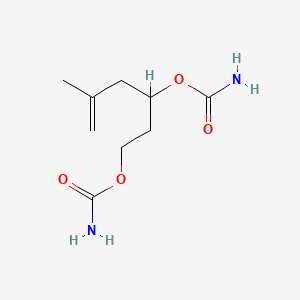

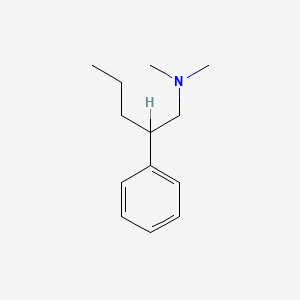
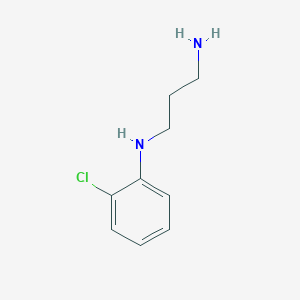

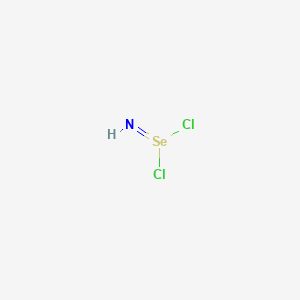
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
